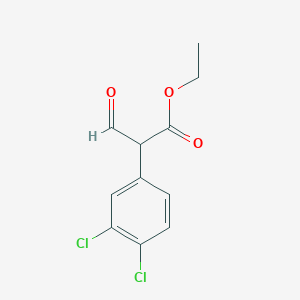

3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester

Description

3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester is an organic compound with the molecular formula C11H10Cl2O3. This compound is a derivative of benzeneacetic acid, featuring two chlorine atoms at the 3 and 4 positions, an alpha-formyl group, and an ethyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula |

C11H10Cl2O3 |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

ethyl 2-(3,4-dichlorophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)8(6-14)7-3-4-9(12)10(13)5-7/h3-6,8H,2H2,1H3 |

InChI Key |

CWYWDCAPYBFXKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C=O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester typically involves the esterification of 3,4-dichlorobenzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3,4-dichlorobenzeneacetic acid+ethanolacid catalyst3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester+water

The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: 3,4-dichlorobenzeneacetic acid and ethanol.

Reduction: 3,4-dichloro-alpha-hydroxybenzeneacetic acid ethyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester is utilized in several scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting various biochemical pathways. The presence of the formyl and ester groups allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorobenzeneacetic acid: Lacks the ester group, making it less reactive in certain esterification reactions.

3,4-Dichloro-alpha-hydroxybenzeneacetic acid ethyl ester: Contains a hydroxyl group instead of a formyl group, altering its reactivity and biological activity.

Uniqueness

3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

3,4-Dichloro-alpha-formylBenzeneacetic acid ethyl ester (CAS No. 681860-46-8) is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article will detail its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of 3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester can be represented as follows:

- Molecular Formula : C10H10Cl2O2

- Molecular Weight : 235.1 g/mol

- IUPAC Name : Ethyl 3,4-dichlorobenzeneacetate

The synthesis typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetate under acidic conditions, leading to the formation of the desired ester.

The biological activity of 3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has shown potential as an inhibitor in several biochemical assays.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that it effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that 3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester possesses anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of 3,4-dichloro-alpha-formylBenzeneacetic acid ethyl ester against multidrug-resistant bacteria. The results indicated a promising antibacterial profile that warrants further investigation for potential therapeutic applications .

- Anticancer Research : A research article detailed the effects of this compound on human cancer cell lines. It reported that treatment with varying concentrations led to significant cell death compared to control groups, highlighting its potential as a lead compound in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.